molecular formula C7H6N2O B11806085 5-Hydroxy-2-methylnicotinonitrile CAS No. 1346544-17-9

5-Hydroxy-2-methylnicotinonitrile

Cat. No.: B11806085
CAS No.: 1346544-17-9
M. Wt: 134.14 g/mol
InChI Key: HRDIZYWSBWXPIV-UHFFFAOYSA-N
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Description

5-Hydroxy-2-methylnicotinonitrile is an organic compound with the molecular formula C₇H₆N₂O It is a derivative of nicotinonitrile, featuring a hydroxyl group and a methyl group attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-2-methylnicotinonitrile typically involves the functionalization of nicotinonitrile derivatives. One common method is the hydroxylation of 2-methylnicotinonitrile using suitable oxidizing agents under controlled conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the hydroxylation process .

Industrial Production Methods

Industrial production of this compound may involve large-scale hydroxylation reactions using continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalytic systems and optimized reaction parameters can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-2-methylnicotinonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Hydroxy-2-methylnicotinonitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-Hydroxy-2-methylnicotinonitrile involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The nitrile group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Hydroxy-2-methylnicotinonitrile is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties.

Properties

CAS No.

1346544-17-9

Molecular Formula

C7H6N2O

Molecular Weight

134.14 g/mol

IUPAC Name

5-hydroxy-2-methylpyridine-3-carbonitrile

InChI

InChI=1S/C7H6N2O/c1-5-6(3-8)2-7(10)4-9-5/h2,4,10H,1H3

InChI Key

HRDIZYWSBWXPIV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=N1)O)C#N

Origin of Product

United States

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